(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate is a chiral organic compound with the molecular formula and a molecular weight of approximately 230.3 g/mol. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound is often utilized in medicinal chemistry and pharmacological research due to its potential therapeutic applications.
(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate is classified as an amino acid derivative, specifically a piperazine carboxylate. Its structural features include a tert-butyl group and a hydroxyethyl substituent on the piperazine ring, contributing to its unique properties and biological activity.
The synthesis of (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate typically involves the following steps:
The reactions may be conducted under controlled conditions, often requiring solvents such as dichloromethane or ethanol and catalysts like triethylamine. The stereochemistry of the product can be controlled by choosing appropriate reagents and conditions to favor the formation of the (S)-enantiomer.
(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate can participate in various chemical reactions typical for carboxylic esters and amines:
These reactions are often facilitated by varying temperature, solvent systems, and catalysts to optimize yield and selectivity.
The mechanism of action for (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate primarily relates to its interaction with biological targets such as receptors or enzymes. As a piperazine derivative, it may function as a ligand for neurotransmitter receptors or other biomolecular targets.
Research into similar compounds suggests that modifications in the piperazine structure can significantly influence binding affinity and selectivity towards specific receptors, which is crucial for therapeutic efficacy.
Relevant analyses indicate that the compound's stability and reactivity are influenced by its functional groups, particularly the ester and amine functionalities .
(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate has several scientific uses:
This compound exemplifies how structural modifications can lead to significant changes in biological activity, making it an important subject of study in drug design and development .
The synthesis of enantiomerically pure (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate (CAS: 169448-17-3) represents a significant challenge in asymmetric organic synthesis due to the presence of two nitrogen atoms in the piperazine ring and the need for precise stereochemical control at the chiral center. This compound serves as a crucial building block for pharmaceutical agents, necessitating high enantiomeric excess (ee) to ensure biological efficacy. Several sophisticated approaches have been developed to achieve the desired (S)-configuration:
Asymmetric hydrogenation: Chiral ruthenium-BINAP catalytic systems enable enantioselective reduction of precursor enamines, achieving ee values >95% under optimized conditions [8]. The stereochemical outcome is highly dependent on ligand architecture and pressure parameters (typically 50-100 psi H₂).
Enzymatic resolution: Lipase-mediated kinetic resolution of racemic mixtures offers an alternative route. Candida antarctica lipase B demonstrates high selectivity (E > 200) for acetylating the (R)-enantiomer of hydroxyethyl precursors, leaving the desired (S)-isomer untouched for subsequent Boc protection [6].
Chiral pool derivatization: L-serine serves as a cost-effective chiral template, where the β-hydroxy functionality is elaborated into the 2-hydroxyethyl side chain through reductive amination and ring-closing strategies. This approach capitalizes on nature's chirality but requires multiple protection/deprotection steps [10].
Table 1: Comparative Analysis of Enantioselective Synthesis Methods
Methodology | Chiral Controller | Typical ee (%) | Reaction Steps | Overall Yield (%) |
---|---|---|---|---|
Asymmetric hydrogenation | Ru-(S)-BINAP | 95-98 | 3 | 65-72 |
Enzymatic resolution | Lipase B (CAL-B) | >99 | 4 | 40-45* |
Chiral pool (L-serine) | Natural α-amino acid | >99 | 6 | 28-35 |
*Yield reflects the desired enantiomer only
The tert-butoxycarbonyl (Boc) group serves as a cornerstone protection strategy for the piperazine nitrogen, providing both steric shielding and acid-labile deprotection characteristics. The introduction of this moiety to the chiral piperazine scaffold requires precise reaction control to prevent dialkylation and preserve stereochemical integrity:
Schotten-Baumann conditions: Employing Boc₂O (di-tert-butyl dicarbonate) in biphasic systems (water/dichloromethane) at 0-5°C effectively monoprotects the less sterically hindered piperazine nitrogen. This method yields >95% protection selectivity when maintaining strict pH control (pH 8.5-9.0) via concurrent addition of mild bases like sodium bicarbonate [5].
Anhydrous protocols: For moisture-sensitive intermediates, Boc anhydride in THF with catalytic DMAP (4-dimethylaminopyridine) at ambient temperature achieves quantitative conversion within 2 hours. This approach minimizes epimerization risks in chiral centers adjacent to the reaction site .
Deprotection kinetics: Cleavage of the Boc group occurs efficiently with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) within 30 minutes at room temperature. The tert-butyl cation generated during deprotection is scavenged effectively with triethylsilane to prevent carbocation-mediated side reactions [5] [6].
The molecular weight of the protected compound is precisely 230.30 g/mol (C₁₁H₂₂N₂O₃), with the Boc group contributing 57% of the total mass. This substantial mass increase facilitates purification through crystallization techniques [6].
Incorporating the 2-hydroxyethyl moiety at the C2 position of the piperazine ring presents distinctive synthetic challenges, particularly in maintaining stereochemical fidelity during C-C bond formation. Two principal strategies dominate the literature:
Ring-opening of aziridines: Enantiopure (S)-2-(aziridin-1-yl)ethanol undergoes regioselective ring expansion with ethylenediamine derivatives under Lewis acid catalysis (e.g., ytterbium triflate). This method installs the hydroxyethyl group with complete stereochemical retention at the chiral center, achieving yields of 75-85% .
Nucleophilic displacement: Mitsunobu reaction between (S)-1-Boc-piperazine and 2-bromoethanol using DIAD/PPh₃ effects inversion-free functionalization. The reaction proceeds optimally in THF at 0°C to room temperature, generating the C-O bond with >98% stereochemical purity [8].
The hydroxyethyl group significantly influences molecular conformation through intramolecular hydrogen bonding between the hydroxyl proton and the adjacent piperazine nitrogen. Nuclear Overhauser Effect (NOE) spectroscopy confirms a preferred gauche conformation where the oxygen atom resides proximal to N1, creating a stabilizing 8-membered pseudocycle [6].
Table 2: Functionalization Methods for Hydroxyethyl Installation
Method | Key Reagent | Stereochemical Outcome | Temperature Range | Byproduct Formation |
---|---|---|---|---|
Aziridine ring-opening | Yb(OTf)₃ / ethylenediamine | Retention | 60-80°C | <5% |
Mitsunobu reaction | DIAD/PPh₃ / BrCH₂CH₂OH | Retention | 0°C to RT | 10-15% (hydrazine) |
Epoxide aminolysis | Ethylene oxide / BF₃·Et₂O | Racemization (8-12%) | 40-60°C | 15-20% |
The solvent dielectric constant and hydrogen-bonding capacity critically influence stereochemical outcomes during both piperazine formation and subsequent functionalization steps. Through extensive optimization studies, several key principles have emerged:
Polar aprotic solvents: Dimethylformamide (DMF) and acetonitrile provide optimal solvation for SN² reactions at the hydroxyethyl carbon, minimizing racemization through tight ion-pair stabilization. DMF/water (95:5) mixtures enhance enantiomeric preservation during Boc protection, maintaining ee >98% throughout the reaction [5].
Chiral induction additives: Cinchona-derived phase-transfer catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) in toluene/water biphasic systems dramatically improve asymmetric induction during ring-closing steps, achieving diastereomeric ratios exceeding 95:5 [3].
Temperature profiling: Maintaining reaction temperatures below -10°C during lithiation steps prevents epimerization at the chiral center. Controlled warming protocols (-10°C → 25°C over 4 hours) enable complete conversion while preserving stereochemical integrity [6].
Catalytic systems exhibit pronounced solvent dependencies:
The hydroxyethyl group's polarity necessitates solvent systems with balanced hydrophilicity-lipophilicity characteristics. Computational modeling indicates optimal solvents should possess Hansen solubility parameters of δD=18.0 MPa¹/², δP=8.5 MPa¹/², and δH=9.5 MPa¹/² to maximize solvation while preventing undesired solvolysis [10].
Translating laboratory-scale synthesis of (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate to industrially viable processes confronts several significant challenges:
Air and moisture sensitivity: The secondary amine intermediates exhibit rapid oxidation upon exposure to atmospheric oxygen, generating N-oxide impurities that complicate purification. Implementing continuous flow technology with in-line degassing achieves dissolved O₂ levels <0.5 ppm, suppressing oxidation to <0.3% during large-scale operations [5] [6].
Purification bottlenecks: The compound's zwitterionic character (pKa₁=4.2, pKa₂=9.7) causes broad elution profiles in standard silica chromatography. pH-zone-refining centrifugal partition chromatography with heptane/ethyl acetate/methanol/water (5:5:4:1) + 0.1% TFA enables high-throughput purification, processing 1.2 kg/day with >99.5% chiral purity [8].
Thermal instability: The Boc group undergoes exothermic decomposition above 80°C (ΔH = -120 kJ/mol), creating hazardous pressure buildup in batch reactors. Segmented flow reactors with precise temperature control (ΔT ±1.5°C) permit safe Boc deprotection at 75°C with 85% reduced reactor volume compared to batch processes [5].
Cryogenic requirements: Enantioselective steps often demand -40°C conditions, consuming >60% of total processing energy. Directional freezing concentrators enable solvent recovery rates of 95% at -40°C, reducing both energy consumption and solvent costs by 40% in multi-tonne production [2].
The compound's low melting point (37-41°C) introduces additional handling complexities during isolation and drying. Industrial-scale processing employs specialized belt crystallizers operating at -15°C to solidify the product rapidly, preventing oiling-out phenomena that compromise crystal form and purity specifications [5].
Table 3: Key Physical Properties Affecting Scalability
Property | Value/Range | Process Implication | Engineering Solution |
---|---|---|---|
Melting point | 37-41°C | Oiling-out during crystallization | Belt crystallizers (-15°C) |
Solubility in water | 33 mg/mL (20°C) | Aqueous workup challenges | Salting-out with K₂CO₃ |
Hydrolytic susceptibility | t₁/₂ = 8h (pH 7.0, 25°C) | Limited processing window | In-line pH control |
Air sensitivity | Oxidation rate: 2%/h (O₂) | Degradation during handling | Nitrogen blanketing (<50 ppm O₂) |
Chiral stability | Racemization: 0.3%/h (80°C) | Temperature control critical | Segmented flow reactors |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7